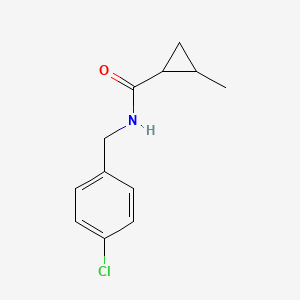

N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclopropyl amino acids, such as N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide, often involves the use of Wittig olefination. This process has been tested with methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate, demonstrating its utility in generating cyclopropyl amino acids in high yields and enantiomerically pure forms (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including those similar to N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide, often features extensive intramolecular hydrogen bonds. These structures can form dimeric pairs of molecules as a result of intermolecular N-H...O hydrogen bonds, showcasing a characteristic R2(2)(14) motif (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).

Chemical Reactions and Properties

The chemical reactions involving cyclopropane derivatives, like N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide, include transformations under conditions that promote the formation of NMDA receptor antagonists. These reactions utilize the cyclopropane structure to design conformationally restricted analogs with significant biological activity (Shuto, Ono, Hase, Ueno, Noguchi, Yoshii, & Matsuda, 1996).

Physical Properties Analysis

The physical properties of N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide derivatives can be deduced from studies on similar cyclopropane compounds. These studies often include NMR and HRMS spectroscopy to characterize the compound, along with X-ray crystallography to investigate the absolute molecular configuration, revealing the importance of intermolecular hydrogen bonds in defining the structure (Guo, Zhang, & Xia, 2015).

Chemical Properties Analysis

The chemical properties of compounds like N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide can be analyzed through their reactivity and interaction with other chemicals. For example, the study of N-chlorobenzamides/acrylamides with alkylidenecyclopropanes under Co(III) catalysis highlights the potential of cyclopropane derivatives in [4+2]-annulation reactions, serving as a foundation for further chemical synthesis and modification (Ramesh & Jeganmohan, 2021).

Wissenschaftliche Forschungsanwendungen

Chemistry and Biological Activity of Formamidine Pesticides

Formamidines, including substances like chlordimeform and amitraz, represent a unique class of acaricide-insecticides notable for their broad spectrum of biological activities and unknown mode of action. These compounds exhibit effectiveness against various pests such as spider mites, ticks, and certain insects, especially in their juvenile and resistant stages. Their utility extends to agricultural and possibly therapeutic contexts due to their distinctive toxicological profiles, which include excitant-repellent effects and potential chemosterilization properties. Despite their efficacy, formamidines pose minimal risks to non-target species, with notable exceptions such as predaceous mites. The chemistry of formamidines is rich, encompassing aspects like structure-activity relationships, synthetic pathways, and environmental stability, which underlie their practical applications and environmental behavior (Hollingworth, 1976).

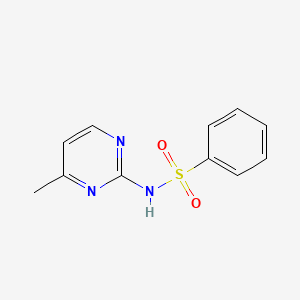

NMDA Receptor Antagonists: Milnacipran Derivatives

Milnacipran, a clinically used antidepressant, and its derivatives have been investigated for their potential as NMDA receptor antagonists. This exploration is grounded in the structural novelty of these compounds, which distinguishes them from existing competitive and noncompetitive antagonists of the receptor. The derivatives of milnacipran have demonstrated significant in vitro affinity for the NMDA receptor and protective effects in mice against NMDA-induced lethality. Such findings suggest that these compounds could serve as a new prototype for designing potent NMDA receptor antagonists, contributing to the development of new therapeutic agents for conditions related to NMDA receptor dysfunction (Shuto et al., 1995).

FTO Protein Inhibition by N-CDPCB

The compound N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB) has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO). The crystal structure analysis of FTO in complex with N-CDPCB unveiled a novel binding site, elucidating the molecular basis for the inhibitor's recognition by FTO. This discovery not only advances the understanding of FTO's interaction with inhibitors but also opens new avenues for the development of selective and potent FTO inhibitors, which could have implications for obesity or obesity-related disease therapies (He et al., 2015).

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-8-6-11(8)12(15)14-7-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYWKICFLRGLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4620005.png)

![methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4620010.png)

![methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride](/img/structure/B4620018.png)

![1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4620019.png)

![N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide](/img/structure/B4620029.png)

![1-[(2,6-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620032.png)

![2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4620067.png)

![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide](/img/structure/B4620080.png)

![[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4620090.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)

![2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4620103.png)

![N-allyl-2-{[3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4620108.png)